

Spectroscopic Characterization of 2-Amino-5-bromothiazole Hydrobromide: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromothiazole
hydrobromide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-bromothiazole hydrobromide**. Due to the limited availability of published, detailed spectroscopic data for the hydrobromide salt, this guide presents the available data for the free base, 2-Amino-5-bromothiazole, as a close structural analogue. It is important to note that while the core spectral features will be similar, shifts in chemical shifts (NMR) and vibrational frequencies (FT-IR) are expected due to the protonation of the amino group in the hydrobromide salt. This guide also includes detailed, generalized experimental protocols for the acquisition of such spectroscopic data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Amino-5-bromothiazole. This information is critical for the structural elucidation and quality control of this important chemical entity.

Table 1: ^1H NMR Spectroscopic Data for 2-Amino-5-bromothiazole

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.33	Singlet	1H	H-4
7.20	Broad Singlet	2H	-NH ₂

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for 2-Amino-5-bromothiazole

Chemical Shift (δ) ppm	Assignment
170.1	C-2
120.5	C-4
106.8	C-5

Solvent: DMSO-d₆

Table 3: FT-IR Spectroscopic Data for 2-Amino-5-bromothiazole

Wavenumber (cm ⁻¹)	Intensity	Assignment
3420 - 3200	Strong, Broad	N-H stretch (amino group)
3100 - 3000	Medium	C-H stretch (aromatic)
1625	Strong	N-H bend (scissoring)
1540	Strong	C=N stretch (thiazole ring)
1480	Medium	C=C stretch (thiazole ring)
810	Strong	C-H bend (out-of-plane)
680	Medium	C-Br stretch

Table 4: Mass Spectrometry Data for 2-Amino-5-bromothiazole

m/z	Relative Intensity (%)	Assignment
178.9	98	[M] ⁺ (with ⁷⁹ Br)
180.9	100	[M] ⁺ (with ⁸¹ Br)
100.0	45	[M - Br] ⁺
73.0	30	[C ₂ H ₃ N ₂ S] ⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data presented above. These methodologies are standard for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 10-20 mg of **2-Amino-5-bromothiazole hydrobromide**.
 - Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- ¹H NMR Data Acquisition:
 - The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
 - Acquire the spectrum at room temperature.
 - A sufficient number of scans (e.g., 16 or 32) should be co-added to ensure a good signal-to-noise ratio.

- The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
- ¹³C NMR Data Acquisition:
 - The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 100 MHz or 125 MHz.
 - A proton-decoupled pulse sequence is used to simplify the spectrum.
 - A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
 - The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

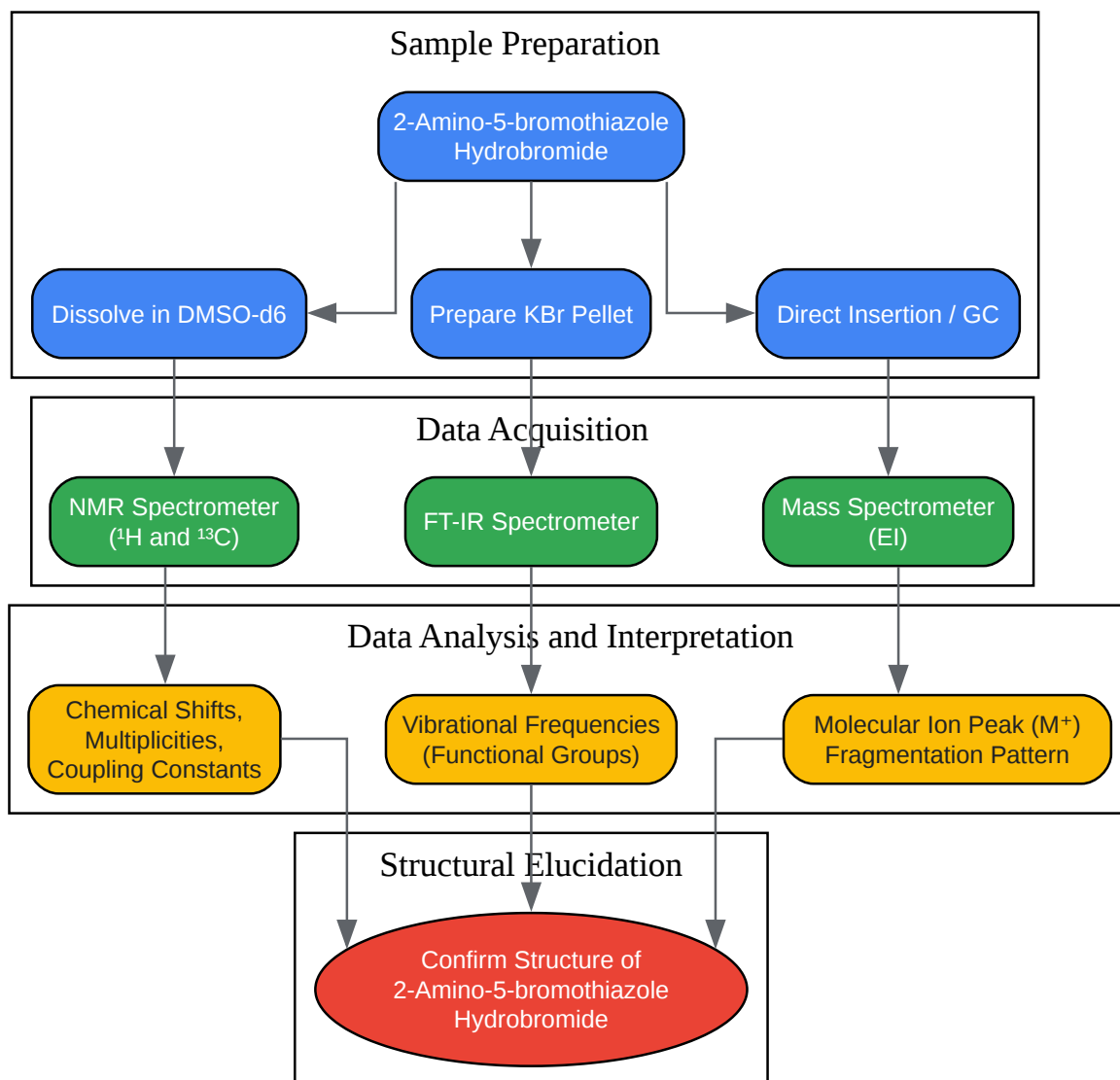
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **2-Amino-5-bromothiazole hydrobromide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture into a pellet-pressing die.
 - Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder of the FT-IR spectrometer.
 - Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
 - Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.
 - The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

- Sample Introduction and Ionization:
 - For a volatile and thermally stable compound like 2-Amino-5-bromothiazole, direct insertion or gas chromatography (GC) can be used for sample introduction.
 - Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions. The sample is bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis and Detection:
 - The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - A detector records the abundance of each ion.
 - For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass analyzer can be used to determine the exact mass and elemental composition of the ions.

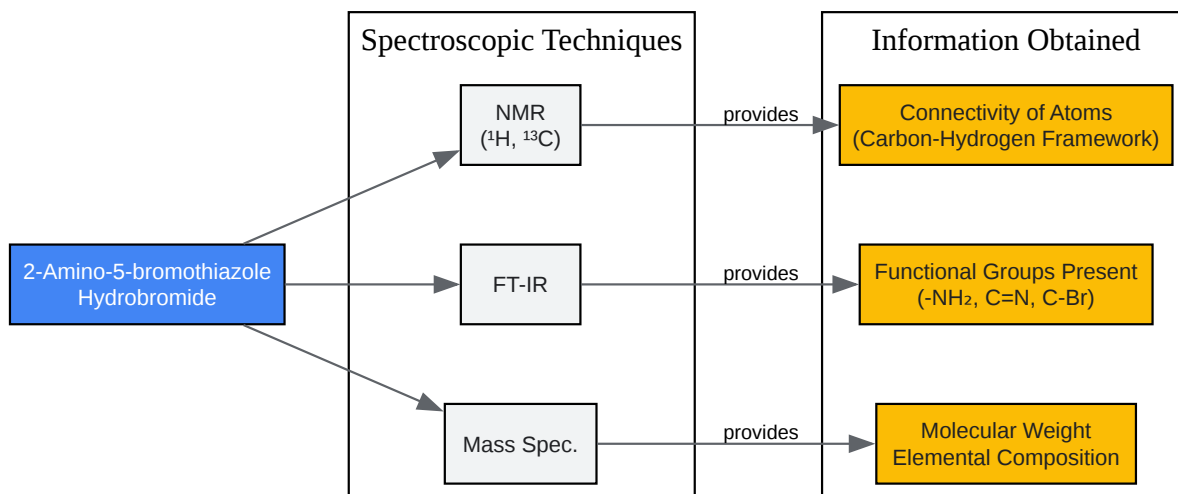
Visualizations

The following diagrams illustrate key workflows and relationships relevant to the spectroscopic analysis of **2-Amino-5-bromothiazole hydrobromide**.



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Caption: Workflow for the spectroscopic characterization of a chemical compound.



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Caption: Relationship between spectroscopic techniques and structural information.

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